5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione
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Overview
Description
5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione typically involves the reaction of 5-chloropyrimidine-2,4-dione with 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the thiazole ring.
Condensation Reactions: The compound can form condensation products with other aldehydes or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 5-Chloro-2,4-dioxopyrimidine
- 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
- 5-Fluoro-2,4-dioxopyrimidine
Comparison:
- The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
- Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context.
5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione: is unique due to the presence of both a chloro-substituted pyrimidine ring and a fluorophenyl-substituted thiazole ring.
Properties
IUPAC Name |
5-chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O2S/c15-11-6-19(14(21)18-12(11)20)5-10-7-22-13(17-10)8-1-3-9(16)4-2-8/h1-4,6-7H,5H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHPMJHWMMGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN3C=C(C(=O)NC3=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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